Diallyl disulfide

Catalog No.
S589165
CAS No.
2179-57-9
M.F
C6H10S2
M. Wt
146.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl disulfide

CAS Number

2179-57-9

Product Name

Diallyl disulfide

IUPAC Name

3-(prop-2-enyldisulfanyl)prop-1-ene

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2

InChI Key

PFRGXCVKLLPLIP-UHFFFAOYSA-N

SMILES

C=CCSSCC=C

Solubility

INSOL IN WATER; SOL IN MOST COMMON ORG SOLVENTS
insoluble in water; soluble in common organic solvents

Synonyms

allitin, allyl disulfide, allyll disulfide, diallyl disulfide, diallyl disulphide, Garlicin

Canonical SMILES

C=CCSSCC=C

Anticancer Properties

Diallyl disulfide has garnered significant interest for its potential role in cancer prevention and treatment. Studies have shown that DADS exhibits anticancer activity against various cancer cell lines, including those of the breast, colon, stomach, and lungs []. The underlying mechanisms for this activity are multifaceted, involving:

  • Induction of apoptosis: DADS can trigger programmed cell death (apoptosis) in cancer cells, leading to their elimination [].
  • Activation of detoxifying enzymes: DADS can activate enzymes responsible for the detoxification of carcinogens, reducing their ability to cause harm [].
  • Inhibition of reactive oxygen species (ROS) production: DADS possesses antioxidant properties, helping to scavenge harmful free radicals and prevent oxidative damage to DNA, a contributing factor in cancer development [].
  • Suppression of DNA adduct formation: DADS can interfere with the formation of DNA adducts, which are harmful modifications to DNA that can lead to mutations and cancer [].
  • Regulation of cell cycle arrest: DADS can disrupt the normal cell cycle progression, preventing uncontrolled proliferation of cancer cells [].

These findings suggest that DADS may hold promise as a complementary or adjunctive therapy in cancer treatment strategies. However, further research is needed to fully elucidate its efficacy and safety in clinical settings [].

Other Potential Applications

Beyond its potential in cancer research, DADS is being investigated for its possible benefits in various other areas:

  • Anti-inflammatory effects: Studies have shown that DADS possesses anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease and arthritis [].
  • Antimicrobial activity: DADS exhibits antimicrobial activity against various bacteria, fungi, and viruses, suggesting its potential application in developing new antimicrobial agents [].
  • Cardiovascular protection: DADS may contribute to cardiovascular health by lowering blood pressure, reducing blood clotting, and improving blood lipid profiles [].
  • Neuroprotective effects: DADS is being explored for its potential neuroprotective properties, with studies investigating its role in mitigating neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Diallyl disulfide is an organic compound with the chemical formula C₆H₁₀S₂. It is a colorless to pale yellow liquid that possesses a characteristic garlic odor, as it is primarily derived from garlic (Allium sativum) and other Allium species. This compound is classified as an organosulfur compound, which plays a significant role in the flavor and health benefits associated with garlic consumption. Diallyl disulfide is noted for its potential therapeutic properties, including antioxidant and anti-inflammatory effects, making it a subject of extensive research in both food science and pharmacology .

Research suggests that DADS possesses various biological activities, including:

  • Antioxidant: DADS can scavenge free radicals, which are harmful molecules that damage cells [].
  • Anticancer: Studies have shown that DADS may induce cancer cell death and inhibit tumor growth.
  • Antimicrobial: DADS exhibits antimicrobial activity against various bacteria and fungi.
  • Cardioprotective: DADS may help lower blood pressure and cholesterol levels.

The exact mechanisms underlying these effects are still being explored. However, some studies suggest that DADS interacts with cellular signaling pathways and modulates the activity of enzymes involved in these processes [].

Involving allyl chloride and sodium sulfide or through the reaction of allyl bromide with sodium thiosulfate .
  • Microbial Fermentation: Some studies suggest that certain bacteria can produce diallyl disulfide as a metabolic product during fermentation processes involving garlic or related substrates .
  • Diallyl disulfide exhibits a range of biological activities:

    • Antioxidant Properties: It enhances the activity of antioxidant enzymes such as glutathione S-transferase and superoxide dismutase, protecting cells from oxidative stress .
    • Anti-inflammatory Effects: Diallyl disulfide has been shown to inhibit pro-inflammatory pathways, thereby reducing inflammation in various models .
    • Anticancer Potential: Research indicates that diallyl disulfide can suppress carcinogenic processes by modulating cytochrome P450 enzymes and inducing phase II detoxifying enzymes. It has demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines .
    • Apoptotic Induction: The compound has been found to induce apoptosis in cancer cells through mechanisms involving increased reactive oxygen species levels and activation of caspases .

    Diallyl disulfide can be synthesized through several methods:

    • From Allicin: One common method involves the thermal degradation of allicin, a compound found in garlic. This process typically occurs during the cooking or processing of garlic .
    • Chemical Synthesis: Diallyl disulfide can also be synthesized through

    Diallyl disulfide has diverse applications:

    • Culinary Uses: As a flavoring agent, it is used in various food products due to its characteristic garlic flavor.
    • Nutraceuticals: Its health-promoting properties have led to its inclusion in dietary supplements aimed at enhancing immune function and reducing inflammation.
    • Pharmaceutical Research: Diallyl disulfide is being investigated for its potential therapeutic effects against various diseases, including cancer and cardiovascular diseases .

    Research on diallyl disulfide interactions includes:

    • Drug Interactions: Studies indicate that diallyl disulfide may influence the metabolism of certain drugs by modulating cytochrome P450 enzymes, potentially affecting drug efficacy and toxicity .
    • Synergistic Effects with Other Compounds: Diallyl disulfide has been shown to enhance the anticancer effects of other chemotherapeutic agents when used in combination therapies .

    Diallyl disulfide belongs to a group of organosulfur compounds derived from garlic. Here are some similar compounds along with their unique characteristics:

    Compound NameChemical FormulaUnique Characteristics
    Diallyl trisulfideC₉H₁₄S₃Rapidly releases hydrogen sulfide; more potent than diallyl disulfide in some biological assays .
    Dimethyl sulfoxideC₂H₆OSKnown for its solvent properties and ability to penetrate biological membranes; used as a drug delivery agent.
    Allyl methyl sulfideC₄H₈SA metabolic product similar to diallyl disulfide but with different biological activities; less studied than diallyl disulfide .
    Thiosulfinate derivativesVariousThese compounds exhibit varying degrees of antimicrobial properties but are less stable than diallyl disulfide.

    Diallyl disulfide stands out due to its specific anticancer properties and its role as an antioxidant compared to these similar compounds.

    Purity

    > 95%

    Quantity

    Milligrams-Grams

    Physical Description

    Liquid with a garlic odor; [HSDB] Colorless liquid with a garlic-like stench; [Alfa Aesar MSDS]
    pale yellow liquid with odour of garlic; lacrymator
    Garlic odor.

    Color/Form

    LIQUID

    XLogP3

    2.2

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    146.02239267 g/mol

    Monoisotopic Mass

    146.02239267 g/mol

    Boiling Point

    79 °C @ 16 MM HG
    138.00 to 139.00 °C. @ 760.00 mm Hg
    174.2 °F at 16 mmHg

    Heavy Atom Count

    8

    Taste

    SHARP, GARLIC FLAVOR

    Vapor Density

    1.010@59 °F

    Density

    1.010 @ 15 °C
    0.998-1.015

    Odor

    GARLIC ODOR

    Appearance

    A neat oil

    UNII

    5HI47O6OA7

    GHS Hazard Statements

    Aggregated GHS information provided by 1599 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];
    H301 (99.62%): Toxic if swallowed [Danger Acute toxicity, oral];
    H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];
    H317 (97.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H319 (99.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Anticarcinogenic Agents

    Vapor Pressure

    1.0 [mmHg]

    Pictograms

    Acute Toxic Flammable Irritant

    Flammable;Acute Toxic;Irritant

    Other CAS

    2179-57-9

    Metabolism Metabolites

    Diallyl disulfide has known human metabolites that include DADSO and (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-[(E)-3-(prop-2-enyldisulfanyl)prop-1-enyl]sulfanylpropan-2-yl]amino]-5-oxopentanoic acid.

    Wikipedia

    Diallyl_disulfide

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    Methods of Manufacturing

    BY OXIDATION OF ALLYL MERCAPTAN WITH IODINE IN THE PRESENCE OF PYRIDINE & ETHANOL; FROM SODIUM ALLYL THIOSULFATE WITH POTASSIUM HYDROXIDE.

    General Manufacturing Information

    Disulfide, di-2-propen-1-yl: ACTIVE
    IN CONDIMENTS 6.5 PPM; MEATS 7.0 PPM.
    GARLIC SYNTHETIC FLAVORING. /FROM TABLE/
    SULFUR VOLATILE IN GARLIC; ONION; CHIVES & LEEK; FRESH CABBAGE. /FROM TABLE/
    MAIN CONSTITUENT OF ALLIUM SATIVUM ESSENTIAL OIL.
    FEMA NUMBER 2028 /FROM TABLE/

    Stability Shelf Life

    FAIR STABILITY

    Dates

    Modify: 2023-08-15

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